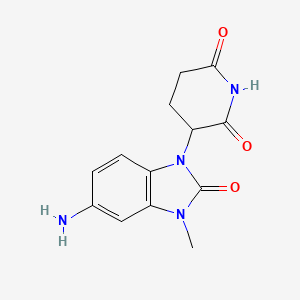

3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-Piperidinedione

Description

This compound is a piperidinedione derivative featuring a 5-amino-substituted benzimidazolone core with a methyl group at the 3-position. Key structural attributes include:

- Core: Benzimidazolone fused with a 2,6-piperidinedione.

- Substituents: 5-Amino and 3-methyl groups on the benzimidazole ring.

- Molecular Features: The piperidinedione moiety is a common scaffold in pharmaceuticals, contributing to hydrogen bonding and conformational stability.

Properties

Molecular Formula |

C13H14N4O3 |

|---|---|

Molecular Weight |

274.28 g/mol |

IUPAC Name |

3-(5-amino-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H14N4O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19) |

InChI Key |

GMUGHJFEUWPRIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)N(C1=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole with piperidine-2,6-dione under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Lenalidomide (3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione)

- Structure: Isoindole ring instead of benzimidazole; 4-amino substitution .

- Pharmacology: FDA-approved immunomodulator targeting TNF-α; used in multiple myeloma and myelodysplastic syndromes.

- Key Differences: The isoindole core lacks the nitrogen atom at position 1 of the benzimidazole, altering electronic properties and binding affinity. Lenalidomide’s 4-amino group enhances interaction with cereblon (CRBN), a key protein in its mechanism of action .

| Parameter | Target Compound | Lenalidomide |

|---|---|---|

| Core Heterocycle | Benzimidazolone | Isoindole |

| Substitution | 5-Amino, 3-methyl | 4-Amino |

| Molecular Weight | ~260–280 g/mol (estimated) | 259.3 g/mol |

| Known Targets | Not reported | TNF-α, CRBN |

| Clinical Relevance | Research chemical | FDA-approved therapeutic |

4-Nitro Analogue of Lenalidomide (3-(4-Nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione)

- Structure : Nitro group at the 4-position of the isoindole .

- Pharmacology : Likely a precursor or synthetic intermediate; nitro groups often serve as protecting groups for amines.

- Key Differences: The nitro group reduces bioavailability due to increased hydrophobicity and metabolic instability. Demonstrates how electronic effects (electron-withdrawing nitro vs. electron-donating amino) modulate reactivity and binding .

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2,6-Piperidinedione

Spirocyclic Benzimidazole Derivatives (e.g., )

- Structure : Incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety.

- Pharmacology : Likely designed to enhance blood-brain barrier penetration or modulate kinase activity.

Structural and Functional Implications

Electronic and Steric Effects

- Amino vs. Nitro Groups: Amino groups enhance hydrogen bonding (critical for target engagement), while nitro groups may sterically hinder interactions .

- Methyl Substitution : The 3-methyl group in the target compound may reduce metabolic oxidation compared to unmethylated analogs.

Solubility and Bioavailability

- Piperidinedione derivatives generally exhibit moderate solubility in DMSO but poor aqueous solubility.

- Substituents like sulfones () or spirocycles () further modulate lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 2,6-piperidinedione scaffolds, and how can reaction yields be optimized?

- Methodology : Amide coupling reactions using substituted benzoyl chlorides (e.g., para-substituted derivatives) under controlled conditions (e.g., constant stirring, inert atmosphere) have demonstrated good yields (60–85%) . Optimize solvent systems (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) to minimize side products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating pure derivatives.

Q. How can researchers structurally characterize 2,6-piperidinedione derivatives, and what analytical techniques are essential?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve substituent positions. For example, the 2-oxo group in the benzimidazole moiety shows a carbonyl peak at ~170 ppm in ¹³C NMR. IR spectroscopy can confirm secondary amide bonds (N–H stretch at ~3300 cm⁻¹; C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of cytotoxic activity in 2,6-piperidinedione derivatives?

- Methodology : Screen against human cancer cell lines (e.g., A549, SK-OV-3) using MTT assays. Prepare test compounds at 1–100 µM concentrations with 48–72 hr incubation. Compare IC₅₀ values to reference drugs (e.g., doxorubicin). Note that phenylacetyl-substituted aminopiperidine-2,6-diones show enhanced cytotoxicity compared to simpler analogs .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of 2,6-piperidinedione derivatives with biological targets (e.g., kinases or proteasomes)?

- Methodology : Use software like AutoDock Vina to model binding to targets such as cereblon (CRBN), a key protein in immunomodulatory drug activity. Focus on the 2-oxo-1H-benzimidazole moiety’s hydrogen-bonding interactions with residues like His353 and Trp380. Validate predictions with mutagenesis assays .

Q. What strategies resolve contradictions in cytotoxicity data across different derivatives of 2,6-piperidinedione?

- Methodology : Perform comparative SAR studies. For example, substitution at the benzimidazole 5-position (e.g., -NH₂ vs. -NO₂) significantly alters activity. The 4-nitro analog of lenalidomide (a 2,6-piperidinedione derivative) shows reduced antiangiogenic effects compared to its parent compound, highlighting the role of electron-withdrawing groups . Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. How do structural modifications to the piperidinedione ring influence metabolic stability and pharmacokinetics?

- Methodology : Introduce deuterium at labile positions (e.g., C-3 methyl group) to slow oxidative metabolism. Assess plasma stability via LC-MS/MS in hepatic microsomes. Compare half-life (t₁/₂) of deuterated vs. non-deuterated analogs. For example, fluorination at the benzimidazole ring enhances metabolic resistance in related compounds .

Q. What experimental designs are critical for evaluating the antifungal potential of 2,6-piperidinedione derivatives?

- Methodology : Use agar diffusion assays against Fusarium graminearum or Candida spp. at 10–50 µg/mL. Include positive controls (e.g., fluconazole) and assess mycelial growth inhibition. Structural analogs like 4-(2-hydroxy-5,7-dimethyl-4-oxo-6,8-nonadienyl)-2,6-piperidinedione show antifungal activity via disruption of ergosterol biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.